molecular formula C21H27FN2O2 B15034479 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine

Cat. No.: B15034479
M. Wt: 358.4 g/mol
InChI Key: ACOWOQUFFPLMOW-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic organic compound featuring a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The molecule is structurally characterized by a 3-ethoxy-4-methoxybenzyl group and a 3-fluorobenzyl group attached to the nitrogen atoms of the piperazine ring. This specific substitution pattern is designed to explore structure-activity relationships, particularly in modulating interactions with biological targets. The presence of the fluorine atom, a common bioisostere, can significantly influence the molecule's electronegativity, metabolic stability, and membrane permeability, making it a valuable tool for pharmacological profiling . The piperazine moiety is frequently employed in the development of bioactive molecules and FDA-approved drugs, serving roles from a pharmacokinetic modulator to a central scaffold for arranging pharmacophoric groups . Piperazine-containing compounds have demonstrated diverse mechanisms of action, including activity as kinase inhibitors, receptor modulators, and enzyme antagonists . Researchers can utilize this compound as a key intermediate or building block (synthon) in the synthesis of more complex molecules, or as a core structure for generating novel chemical libraries in high-throughput screening campaigns. Its structure aligns with research compounds studied for potential application in various therapeutic areas, such as oncology and central nervous system disorders . Handling Notice: This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use. Researchers should conduct all risk assessments and safely handle the material in accordance with their institution's guidelines.

Properties

Molecular Formula

C21H27FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C21H27FN2O2/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17/h4-8,13-14H,3,9-12,15-16H2,1-2H3

InChI Key

ACOWOQUFFPLMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-fluorobenzylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Cytotoxicity of Piperazine Derivatives

Compound Name Substituents Cancer Cell Lines Tested IC₅₀ (µM) Reference
1-(4-Chlorobenzhydryl)piperazine (5a–g) 4-Substituted benzoyl, 4-chlorobenzhydryl Liver, breast, colon, gastric <10
1-(3-Methylbenzyl)-4-(2-trifluoromethylbenzyl)piperazine 3-Methylbenzyl, 2-trifluoromethylbenzyl Not specified N/A
Target Compound 3-Ethoxy-4-methoxybenzyl, 3-fluorobenzyl Not tested in provided evidence N/A
  • Key Insight : The 4-chlorobenzhydryl group in demonstrated potent cytotoxicity (IC₅₀ <10 µM), suggesting that halogenation and bulkier substituents enhance anticancer activity. The target compound’s 3-fluorobenzyl group may confer similar benefits but requires experimental validation .

Dopamine Receptor Affinity

Table 2: Dopamine D2 Receptor Binding

Compound Name Substituents Binding Affinity (Ki, nM) Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, nitrobenzyl-piperidine 12.3
GBR-12909 () Bis(4-fluorophenyl)methoxyethyl, phenylpropyl Binds dopamine transporters
  • Key Insight : Substituents like methoxyphenyl () or fluorophenyl () improve receptor selectivity. The target compound’s 3-ethoxy-4-methoxybenzyl group may similarly enhance interactions with dopamine receptors, though fluorine’s role in this context is less clear .

Antimicrobial Activity

Table 3: Antibacterial and Antifungal Activity

Compound Name Substituents Activity Against MIC (µM) Reference
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine Methoxyphenyl, propenyl Gram-positive bacteria 6.25
1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c) 4-Methoxyphenyl, phenoxy-hydroxypropyl Candida albicans hyphae 50
  • Key Insight : Methoxy and ethoxy groups (e.g., ) enhance antifungal activity by disrupting virulence pathways. The target compound’s 3-ethoxy-4-methoxybenzyl group may similarly inhibit microbial growth, but fluorine’s contribution to antibacterial efficacy remains unexplored .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Water Solubility Reference
1-(3-Ethoxy-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine () 431.49 3.2 Low
1-(2,3-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine () 382.48 3.8 Moderate
  • The target compound’s 3-fluorobenzyl group may further elevate LogP, favoring blood-brain barrier penetration .

Biological Activity

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H27FN2O2
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

The compound features a piperazine ring substituted with ethoxy and methoxy groups, as well as a fluorobenzyl moiety. These structural components are crucial for its biological activity.

Anticancer Properties

Research indicates that 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine exhibits significant anticancer activity. The presence of fluorine is associated with enhanced potency against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of cell cycle progression and activation of caspases.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
U-937 (Leukemia)10.38Cell cycle arrest at G1 phase
A549 (Lung Cancer)12.00Inhibition of proliferation

Receptor Binding Affinity

The compound has been investigated for its affinity to various receptors, particularly aminergic receptors. Its binding profile suggests potential effects on neurotransmitter systems, which may be beneficial in treating psychiatric disorders.

The mechanism by which 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine exerts its biological effects involves:

  • Receptor Modulation : Interaction with dopamine and serotonin receptors may contribute to its neuropharmacological effects.
  • Cellular Pathways : Induction of necroptosis and apoptosis through the activation of specific signaling pathways, including those involving caspases and p53.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics.
  • Neuropharmacological Effects : Research exploring the compound's interaction with aminergic receptors showed promising results in modulating anxiety-like behaviors in animal models.

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine?

Answer:
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

  • Coupling reactions : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorobenzyl or ethoxy-methoxybenzyl groups. For example, 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine reacts with azidobenzene derivatives under CuSO₄·5H₂O and sodium ascorbate catalysis .
  • Benzoylation : Reacting 1-(4-fluorobenzyl)piperazine with substituted benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate) or crystallization with diethyl ether .

Advanced: How does the substitution pattern on the benzyl groups influence biological activity?

Answer:
Substituent position and electronic properties critically affect target interactions:

  • Fluorine position : 3-Fluorobenzyl enhances tyrosine kinase inhibition compared to 2- or 4-fluoro analogs due to steric and electronic compatibility with hydrophobic binding pockets .
  • Methoxy/ethoxy groups : The 3-ethoxy-4-methoxy substitution on the benzyl ring improves metabolic stability and bioavailability by reducing oxidative degradation .
  • SAR studies : Methyl groups on the piperazine nitrogen (e.g., 4-methylpiperazine) increase potency, while sulfonylation disrupts salt bridges with target residues (e.g., E167 in PLpro), reducing activity .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., splitting patterns for fluorobenzyl protons at δ 7.01–7.33 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 365.135 g/mol for nitro/trifluoromethyl analogs) .
  • IR spectroscopy : Identify carbothioamide (C=S stretch ~1200 cm⁻¹) or ester carbonyl groups (C=O ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy?

Answer:

  • Beta-cyclodextrin inclusion : Reduces toxicity by improving solubility but may lower activity due to steric hindrance .
  • PK/PD modeling : Correlate plasma concentration-time profiles (e.g., AUC, Cmax) with tumor growth inhibition in xenograft models.
  • Metabolite profiling : Identify active metabolites (e.g., dealkylated or hydroxylated derivatives) contributing to efficacy .

Advanced: What in silico strategies predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR, PLpro) .
  • QSAR models : Train on datasets with substituent descriptors (e.g., Hammett σ, logP) to predict IC₅₀ values for DPP-IV or kinase inhibition .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD <2 Å over 100 ns) to validate binding modes .

Basic: How to assess compound stability under varying experimental conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal stability : Heat to 60°C for 48h in DMSO or aqueous solution; check for precipitate or color change .
  • Light sensitivity : Expose to UV-Vis light (λ=254 nm) for 72h; quantify photodegradation products via LC-MS .

Advanced: What strategies enhance selectivity for kinase targets (e.g., EGFR over VEGFR)?

Answer:

  • Fragment-based design : Optimize the 1-(4-fluorobenzyl)piperazine fragment to exploit hydrophobic back pockets unique to EGFR .
  • Selectivity screens : Test against kinase panels (e.g., Eurofins DiscoverX) to identify off-target hits (e.g., IC₅₀ ratios >10-fold).
  • Covalent inhibitors : Introduce acrylamide warheads to target non-conserved cysteine residues (e.g., C797 in EGFR) .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

  • Byproducts : Unreacted benzyl halides or over-alkylated piperazines.
  • Mitigation : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • QC : Monitor via TLC (Rf = 0.3–0.5 in 1:2 ethyl acetate/hexane) and NMR impurity profiling .

Advanced: How to design PROTACs (PROteolysis-Targeting Chimeras) using this scaffold?

Answer:

  • Linker optimization : Attach E3 ligase ligands (e.g., pomalidomide) via PEG or alkyl spacers to balance solubility and cell permeability .
  • Ternary complex assays : Use SPR or NanoBRET to validate target-PROTAC-E3 ligase engagement.
  • In vivo validation : Test in MDA-MB-231 xenografts for tumor regression (e.g., ≥50% reduction at 10 mg/kg) .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • BKMS_METABOLIC : Predicts Phase I/II metabolism (e.g., CYP450-mediated oxidation, glucuronidation) .
  • SwissADME : Estimates bioavailability, BBB penetration, and P-glycoprotein substrate likelihood.
  • GLORY : Maps glutathione adduct formation for reactive metabolite identification .

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